molecular formula C19H23ClN4O B4967563 2-chloro-N-[2-(1-cyclobutylpiperidin-4-yl)pyrazol-3-yl]benzamide

2-chloro-N-[2-(1-cyclobutylpiperidin-4-yl)pyrazol-3-yl]benzamide

Cat. No.: B4967563
M. Wt: 358.9 g/mol
InChI Key: RSPIUWHFEYORGU-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1-cyclobutylpiperidin-4-yl)pyrazol-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with a pyrazole ring and a cyclobutylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1-cyclobutylpiperidin-4-yl)pyrazol-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the piperidine and benzamide groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1-cyclobutylpiperidin-4-yl)pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-chloro-N-[2-(1-cyclobutylpiperidin-4-yl)pyrazol-3-yl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1-cyclobutylpiperidin-4-yl)pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrazole-containing molecules. Examples include:

  • 2-chloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
  • N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide

Uniqueness

2-chloro-N-[2-(1-cyclobutylpiperidin-4-yl)pyrazol-3-yl]benzamide is unique due to its specific substitution pattern and the presence of the cyclobutylpiperidine moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-(1-cyclobutylpiperidin-4-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c20-17-7-2-1-6-16(17)19(25)22-18-8-11-21-24(18)15-9-12-23(13-10-15)14-4-3-5-14/h1-2,6-8,11,14-15H,3-5,9-10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPIUWHFEYORGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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